![molecular formula C22H20N2O2 B5662317 1-benzyl-2-(3,4-dimethoxyphenyl)-1H-benzimidazole](/img/structure/B5662317.png)
1-benzyl-2-(3,4-dimethoxyphenyl)-1H-benzimidazole
Overview
Description
Synthesis Analysis
The synthesis of 1-benzyl-2-(3,4-dimethoxyphenyl)-1H-benzimidazole and related compounds involves various chemical processes. For instance, 5,6-Dichloro/dimethyl-2-(2´,3´/2´,4´/2´,5´/3´,4´/3´,5´-dimethoxyphenyl)-1H-benzimidazoles were synthesized and characterized using analytical data, FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy (Gürbüz, Tavman, Çinarli, & Boz, 2016). Another study synthesized 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole, providing elemental analyses, 1H-NMR, and single-crystal structure determination (Kaynak, Özbey, Tunçbilek, & Alp, 2008).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals detailed geometric and electronic characteristics. For example, 2-(3,4-Dimethoxyphenyl)-1H-benzimidazole showed a dihedral angle between the 3,4-dimethoxyphenyl group and the benzimidazole system, with neighboring molecules linked by N—H⋯N hydrogen bonds into chains (Khalaji, Foroghnia, Khalilzadeh, Fejfarová, & Dušek, 2011).
Scientific Research Applications
Anticancer Applications
Synthesis & Anticancer Evaluation : A study by Çiğdem Karaaslan et al. (2019) on 2-(3,4-dimethoxyphenyl)benzazoles, including 1-benzyl-2-(3,4-dimethoxyphenyl)-1H-benzimidazole, highlighted their synthesis and evaluation for anticancer activities. The compounds showed significant cytotoxicity against human tumor cell lines, specifically A549, MCF-7, and HeLa cells (Çiğdem Karaaslan et al., 2019).
Anticancer Activity Studies : A 2012 study by A. El-Shekeil et al. synthesized new benzimidazole derivatives, including 1-benzyl-2-(3,4-dimethoxyphenyl)-1H-benzimidazole, and tested them for in vitro anticancer potential using HeLa and PC3 cells. The study found varying levels of cytotoxic effects (A. El-Shekeil et al., 2012).
Molecular Structure and Properties
- Crystal Structure Analysis : The molecular structure and crystal properties of 1-benzyl-2-(3,4-dimethoxyphenyl)-1H-benzimidazole were analyzed in a study by A. D. Khalaji et al. (2011), providing insights into the dihedral angle and hydrogen bonding patterns in the crystal structure (A. D. Khalaji et al., 2011).
Other Applications
Antimicrobial and Antiviral Activity : Various studies have explored the antimicrobial and antiviral activities of benzimidazole derivatives, including potential applications in targeting HIV and bacterial infections (Sandhya Bansal et al., 2012).
Synthesis and Characterization : The synthesis and characterization of various benzimidazole derivatives, including their potential as corrosion inhibitors and their interaction with metal complexes, have been subjects of study, indicating diverse applications beyond the biomedical field (Z. Rouifi et al., 2020).
properties
IUPAC Name |
1-benzyl-2-(3,4-dimethoxyphenyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-25-20-13-12-17(14-21(20)26-2)22-23-18-10-6-7-11-19(18)24(22)15-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZCLHSUCWYLIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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